

# Crystal structure of 2-Chloro-7-methoxy-3-methylquinoline

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chloro-7-methoxy-3-methylquinoline

CAS No.: 132118-45-7

Cat. No.: B152186

[Get Quote](#)

An In-Depth Technical Guide on the Crystal Structure of 2-Chloro-7-methoxyquinoline Derivatives for Drug Development Professionals

## Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding their precise three-dimensional structure is critical for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the crystallographic and spectroscopic properties of a representative substituted quinoline, 2-chloro-7-methoxyquinoline-3-carbaldehyde, a close analog of **2-chloro-7-methoxy-3-methylquinoline**. We delve into the methodologies for its synthesis, detailed single-crystal X-ray diffraction analysis, and spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals working with quinoline-based compounds.

# Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heteroaromatic compound, was first isolated from coal tar in 1834.[1] Its derivatives are integral to a vast array of pharmacologically active molecules, exhibiting activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate electronic properties, metabolic stability, and intermolecular interactions.[3]

This guide focuses on the structural elucidation of 2-chloro-7-methoxy-substituted quinolines, a class of compounds with significant potential in drug development.[4][5] While the specific crystal structure of **2-chloro-7-methoxy-3-methylquinoline** is not readily available in public databases, we will provide a detailed analysis of the closely related and structurally informative analog, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The crystallographic data for this compound offers profound insights into the molecular geometry, packing, and intermolecular interactions that are likely conserved across similarly substituted quinolines.

## Synthesis of Substituted Quinolines

The synthesis of functionalized quinolines is a well-established area of organic chemistry. A common and efficient method for preparing 2-chloro-3-formyl quinoline derivatives is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation of an appropriate acetanilide precursor using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide), followed by cyclization to form the quinoline ring system.

## General Synthetic Protocol (Vilsmeier-Haack Reaction)

The following is a generalized, step-by-step protocol for the synthesis of 2-chloro-3-formyl quinoline derivatives, which can be adapted for the synthesis of the title compound and its analogs.

- Preparation of the Vilsmeier Reagent:

- In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
- Allow the mixture to stir for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
- Formylation and Cyclization:
  - Dissolve the appropriately substituted acetanilide (e.g., N-(3-methoxyphenyl)acetamide) in a suitable solvent (often DMF or a chlorinated solvent).
  - Add the acetanilide solution dropwise to the prepared Vilsmeier reagent.
  - Heat the reaction mixture, typically in the range of 70-90 °C, for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
  - Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
  - Collect the solid product by filtration and wash it thoroughly with water.
  - Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

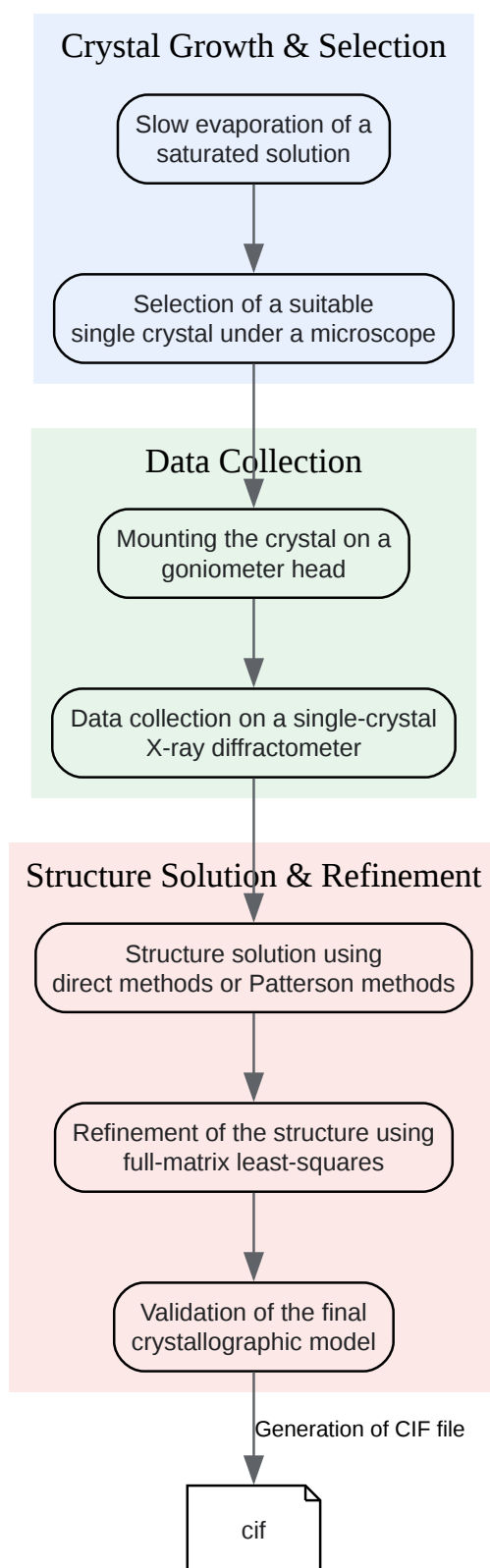
This method is highly efficient for producing 2-chloro-3-formyl quinolines in good yields.<sup>[6]</sup> Further modifications, such as the reduction of the carbaldehyde group, can provide access to a wider range of 3-substituted quinoline derivatives.

## Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The data presented here is for 2-chloro-7-methoxyquinoline-3-carbaldehyde, obtained from the Crystallography Open Database (COD).<sup>[7]</sup>

## Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for single-crystal X-ray diffraction analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

## Crystallographic Data for 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter	Value
Chemical Formula	C <sub>11</sub> H <sub>8</sub> ClNO <sub>2</sub>
Formula Weight	221.64 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a (Å)	3.8274
b (Å)	29.579
c (Å)	8.6242
α (°)	90.00
β (°)	95.352
γ (°)	90.00
Volume (Å <sup>3</sup> )	972.5
Z	4
Calculated Density (g/cm <sup>3</sup> )	1.515
R-factor	0.0931

Data sourced from the Crystallography Open Database (COD ID: 7034293).[7]

## Molecular Structure and Conformation

The crystal structure reveals the planarity of the quinoline ring system. The methoxy group at the 7-position and the carbaldehyde group at the 3-position exhibit specific conformations

relative to the quinoline core. The precise bond lengths and angles derived from the crystal structure are invaluable for computational modeling and docking studies in drug design.

Caption: Molecular Structure of 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

## Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for elucidating the molecular structure in solution. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 2-chloro-7-methoxyquinoline-3-carbaldehyde would include:

- C=O stretch (from the aldehyde)
- C-Cl stretch
- C-O stretch (from the methoxy group)
- Aromatic C=C and C-H stretches

### Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For **2-chloro-7-methoxy-3-methylquinoline**, the expected molecular weight is 207.66 g/mol. [8][9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

## Conclusion and Future Outlook

This guide has provided a detailed technical overview of the synthesis, crystal structure, and spectroscopic characterization of 2-chloro-7-methoxyquinoline-3-carbaldehyde as a representative model for **2-chloro-7-methoxy-3-methylquinoline** and related analogs. The provided protocols and data serve as a foundational resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents. The precise structural information obtained from single-crystal X-ray diffraction is indispensable for understanding intermolecular interactions with biological targets and for guiding the optimization of lead compounds. Future work in this area will likely focus on the synthesis of diverse libraries of substituted quinolines and the exploration of their therapeutic potential against a range of diseases.

## References

- Kuş, N., & Çınar, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. *Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering*, 22(3), 223-231. [[Link](#)]
- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Crystallography Open Database. (n.d.). COD 7034293: 2-chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [[Link](#)]
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent. *International Journal of Chemical Studies*, 2(6), 42-45.
- Li, W., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. *Organic Letters*, 24(4), 957–962. [[Link](#)]
- ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [[Link](#)]
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinoline.
- American Chemical Society. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [pubs.acs.org](https://pubs.acs.org). [[Link](#)]

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. noveltyjournals.com. [[Link](#)]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. dur.ac.uk. [[Link](#)]
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. mdpi.com. [[Link](#)]
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent. chemjournals.com. [[Link](#)]
- PubChemLite. (n.d.). 2-chloro-7-methoxyquinoline-3-methanol (C<sub>11</sub>H<sub>10</sub>ClNO<sub>2</sub>). Retrieved from [[Link](#)]
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. drughunter.com. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [noveltyjournals.com](https://noveltyjournals.com) [[noveltyjournals.com](https://noveltyjournals.com)]
- 2. [dergi-fytronix.com](https://dergi-fytronix.com) [[dergi-fytronix.com](https://dergi-fytronix.com)]
- 3. [drughunter.com](https://drughunter.com) [[drughunter.com](https://drughunter.com)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 6. [chemijournal.com](https://chemijournal.com) [[chemijournal.com](https://chemijournal.com)]
- 7. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C<sub>11</sub>H<sub>8</sub>ClNO<sub>2</sub> | CID 2064010 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 8. 2-Chloro-7-methoxy-3-methylquinoline AldrichCPR 132118-45-7 [[sigmaaldrich.com](https://sigmaaldrich.com)]

- [9. 2-Chloro-7-methoxy-3-methylquinoline AldrichCPR 132118-45-7 \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Crystal structure of 2-Chloro-7-methoxy-3-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152186/docs#crystal-structure-of-2-chloro-7-methoxy-3-methylquinoline>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)